
(3-(2,3-Epoxypropoxy)propyl)(2-methoxyethoxy)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 298-124-5, also known as glyoxylic acid, is an organic compound with the molecular formula C2H2O3. It is a colorless solid that is highly soluble in water. Glyoxylic acid is an important intermediate in various chemical reactions and is widely used in the synthesis of other chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Glyoxylic acid can be synthesized through several methods. One common method involves the oxidation of glyoxal using nitric acid. The reaction is carried out under controlled conditions to ensure the complete conversion of glyoxal to glyoxylic acid. Another method involves the hydrolysis of oxalic acid diethyl ester, which produces glyoxylic acid as a byproduct.
Industrial Production Methods
In industrial settings, glyoxylic acid is often produced by the ozonolysis of maleic acid. This process involves the reaction of maleic acid with ozone, followed by hydrolysis to yield glyoxylic acid. The reaction conditions are carefully controlled to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Glyoxylic acid undergoes various chemical reactions, including:
Oxidation: Glyoxylic acid can be oxidized to form oxalic acid.
Reduction: It can be reduced to glycolic acid.
Substitution: Glyoxylic acid can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Various nucleophiles, such as amines or alcohols, can react with glyoxylic acid under mild conditions.
Major Products
Oxalic acid: Formed through oxidation.
Glycolic acid: Formed through reduction.
Derivatives: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Glyoxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: Glyoxylic acid is involved in metabolic pathways, such as the glyoxylate cycle.
Medicine: It is used in the synthesis of pharmaceuticals and as a reagent in diagnostic tests.
Industry: Glyoxylic acid is used in the production of agrochemicals, cosmetics, and fragrances.
Wirkmechanismus
Glyoxylic acid exerts its effects through various mechanisms:
Molecular Targets: It can interact with enzymes involved in metabolic pathways, such as glyoxylate reductase.
Pathways Involved: Glyoxylic acid is a key intermediate in the glyoxylate cycle, which is essential for the metabolism of certain organisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxalic acid: Similar in structure but differs in oxidation state.
Glycolic acid: Similar in structure but differs in functional groups.
Formic acid: Similar in molecular size but differs in chemical properties.
Uniqueness
Glyoxylic acid is unique due to its dual functionality as both an aldehyde and a carboxylic acid. This allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
93777-92-5 |
|---|---|
Molekularformel |
C11H24O4Si |
Molekulargewicht |
248.39 g/mol |
IUPAC-Name |
2-methoxyethoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane |
InChI |
InChI=1S/C11H24O4Si/c1-12-6-7-15-16(2,3)8-4-5-13-9-11-10-14-11/h11H,4-10H2,1-3H3 |
InChI-Schlüssel |
LNRZNEMBUREBON-UHFFFAOYSA-N |
Kanonische SMILES |
COCCO[Si](C)(C)CCCOCC1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate](/img/structure/B12684730.png)
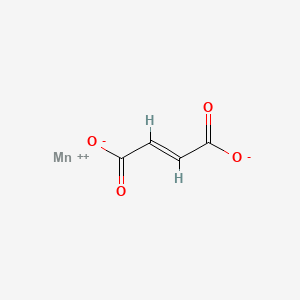



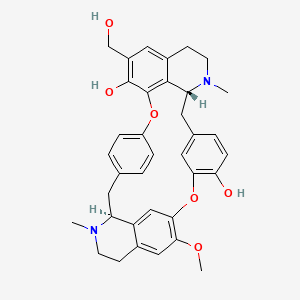
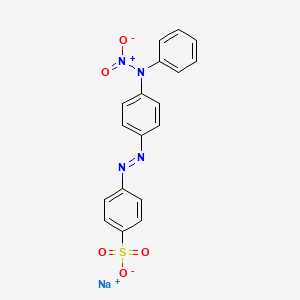
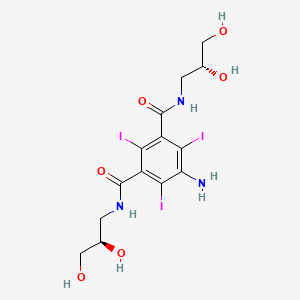
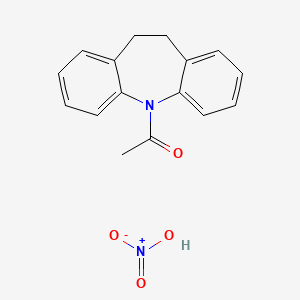
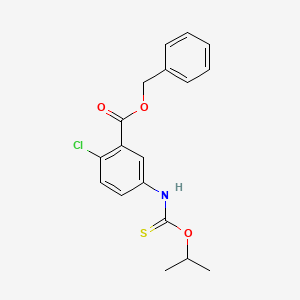

![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate](/img/structure/B12684800.png)
![3-[(2-Hydroxyethoxy)methylphosphinoyl]propionic acid](/img/structure/B12684801.png)
